4,5-Diphenyltetrahydro-3h-pyrazol-3-one
Description
Structure
3D Structure
Properties
CAS No. |
18795-79-4 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-13(11-7-3-1-4-8-11)14(16-17-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) |
InChI Key |
KYCUKDBLOYZMRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(NNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNC2=O)C3=CC=CC=C3 |
Other CAS No. |
18795-79-4 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Diphenyltetrahydro 3h Pyrazol 3 One and Its Analogs
Classical Synthetic Approaches
The foundational methods for constructing the pyrazolone (B3327878) ring have been relied upon for over a century and remain relevant for their simplicity and effectiveness.
The most traditional and widely recognized method for the synthesis of pyrazolone rings is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.orgorientjchem.org This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classic route to produce 3-methyl-1-phenylpyrazol-5-one. orientjchem.org
This fundamental reaction can be extended to various 1,3-dicarbonyl compounds and their synthetic equivalents. An innovative approach involves the in-situ generation of the 1,3-diketone from ketones and acid chlorides, which is then immediately reacted with hydrazine in a one-pot process to form the corresponding pyrazole derivative. mdpi.com This avoids the need to isolate the often-unstable dicarbonyl intermediate.
Another cornerstone of classical pyrazolone synthesis is the reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives. beilstein-journals.orgresearchgate.net This process typically begins with a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclocondensation to form a pyrazoline intermediate, which can then be oxidized to the pyrazole or exist as the saturated pyrazolone ring. beilstein-journals.orgnih.gov
A common substrate for this reaction is chalcone (B49325) (1,3-diaryl-2-propen-1-one), which reacts with hydrazines to form diaryl-substituted pyrazolines. mdpi.com The reaction conditions can be tuned to control the final product. For example, the reaction of chalcones with thiosemicarbazide (B42300) in the presence of a base yields pyrazolin-N-thioamides. nih.gov Furthermore, α,β-vinyl ketones that possess a leaving group at the β-position can react with hydrazines to form pyrazolines, which then undergo elimination of the leaving group to yield the aromatic pyrazole ring. mdpi.com
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry has introduced more efficient, atom-economical, and environmentally benign methods for constructing pyrazolone derivatives, including multicomponent reactions and various catalytic approaches.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for generating molecular diversity. Several MCRs have been developed for the synthesis of complex pyrazolone-containing scaffolds.
A prominent example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). mdpi.comrsc.org This reaction proceeds through a cascade of events, often starting with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to afford highly substituted pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.comresearchgate.net
| Aldehyde (Component 1) | β-Ketoester (Component 2) | Active Methylene (B1212753) (Component 3) | Hydrazine (Component 4) | Catalyst/Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Cl-C6H4-CHO | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | Piperidine (B6355638)/H2O | Pyrano[2,3-c]pyrazole | 93 |
| 4-MeO-C6H4-CHO | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | Piperidine/H2O | Pyrano[2,3-c]pyrazole | 91 |
| 4-NO2-C6H4-CHO | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | Piperidine/H2O | Pyrano[2,3-c]pyrazole | 89 |
| Thiophene-2-carboxaldehyde | Ethyl Acetoacetate | Malononitrile | Hydrazine Hydrate | Piperidine/H2O | Pyrano[2,3-c]pyrazole | 85 |
The use of catalysts has revolutionized pyrazolone synthesis, enabling milder reaction conditions, higher selectivity, and access to novel chemical structures.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a green and efficient alternative to metal-based catalysis. Secondary amines, for example, have been employed as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to produce substituted pyrazoles with high regioselectivity. nih.gov
More complex organocatalysts, such as squaramides, have been used to achieve highly enantioselective transformations. A notable application is the Strecker reaction of pyrazolone-derived ketimines with trimethylsilyl (B98337) cyanide. rsc.org This method provides an efficient route to chiral pyrazolone α-aminonitrile derivatives, which are valuable building blocks, in good yields and with high enantioselectivities. rsc.org A robust one-pot, three-component reaction catalyzed by a simple pyrrolidine-benzoic acid salt has also been developed, involving 4-unsubstituted pyrazolones, aldehydes, and aryl methyl ketones to produce 1,3-diarylallylidene pyrazolones. acs.org
| Entry | Substituent on Ketimine (Aryl Group) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | C6H5 | Squaramide C-2 | 80 | 92 |
| 2 | 4-Me-C6H4 | Squaramide C-2 | 78 | 93 |
| 3 | 4-F-C6H4 | Squaramide C-2 | 75 | 94 |
| 4 | 4-Cl-C6H4 | Squaramide C-2 | 82 | 95 |
| 5 | 2-Naphthyl | Squaramide C-2 | 72 | 90 |
Catalytic Synthesis Approaches
Ionic Liquid Mediated Synthesis
The use of ionic liquids (ILs) as both catalysts and reaction media has emerged as a significant green chemistry approach for the synthesis of heterocyclic compounds, including pyrazole derivatives. ppor.azuniroma1.itresearchgate.net ILs are favored for their low volatility, thermal stability, and recyclability. While direct synthesis of 4,5-Diphenyltetrahydro-3H-pyrazol-3-one in ionic liquids is not extensively documented, the synthesis of structurally similar 4,5-diphenyl-substituted imidazoles provides a strong model for this approach.
One notable example is the four-component synthesis of 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol. ppor.az This reaction utilizes benzyl (B1604629) (a 1,2-diphenyl ketone), 4-hydroxybenzaldehyde, p-aminoazobenzene, and ammonium (B1175870) acetate. The process has been successfully catalyzed by various Brønsted acidic ionic liquids. ppor.azuniroma1.it
The reaction is typically carried out in ethanol (B145695), with a catalytic amount of the ionic liquid. ppor.az The key advantages of this method are the high yields achieved in relatively short reaction times and the environmentally friendly nature of the catalyst. ppor.az The ionic liquid catalyst can often be recovered from the aqueous phase after reaction completion and reused multiple times without a significant drop in activity. ppor.az For instance, the synthesis of the aforementioned imidazole (B134444) derivative using 1,4-dimethylpiperazine (B91421) dihydrosulfate as a catalyst in ethanol at reflux temperature demonstrated high efficiency. ppor.az
Table 1: Ionic Liquid-Catalyzed Synthesis of a 4,5-Diphenyl-imidazole Analog
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1,4-DMPDHS | Ethanol | Reflux | 45 | 86.2 |
| NMPPX | Ethanol | Reflux | 60 | 81.5 |
| 1-B, 3-MIHS | Ethanol | Reflux | 75 | 74.3 |
Data sourced from a study on imidazole synthesis, analogous to pyrazolone synthesis. ppor.az
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. researchgate.netrasayanjournal.co.in This method has been effectively applied to the synthesis of various pyrazolone derivatives. researchgate.netresearchgate.net The core principle involves using microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.in
A common route to pyrazol-5-ones is the cyclocondensation reaction between a hydrazine derivative and a β-ketoester. researchgate.net For example, 1,3-diarylpyrazolones have been synthesized in yields ranging from 66-93% by reacting arylhydrazine hydrochlorides with β-ketoesters in a mixture of water and glycerol (B35011) under microwave irradiation at 100°C for 20 minutes. researchgate.net
Another microwave-assisted approach involves the reaction of 1-(4-phenylsulphonamidophenyl)-3-aryl-2,3-dibromopropanone with hydrazine hydrate or phenyl hydrazine in ethanol. This method proceeds without a catalyst, achieving good yields in just 5-6 minutes of irradiation. rasayanjournal.co.in This contrasts sharply with conventional heating methods that require a piperidine catalyst and significantly longer reaction times. rasayanjournal.co.in Similarly, the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles, which share the 4,5-diphenyl scaffold, is significantly more efficient under microwave irradiation compared to traditional heating. asianpubs.org
Table 2: Comparison of Conventional vs. Microwave Synthesis for N-[4-(5-aryl-1H-pyrazol-3-yl)-phenyl]-benzenesulfonamides
| Compound (Aryl Group) | Method | Time | Yield (%) |
|---|---|---|---|
| Phenyl | Conventional | 8 h | 72 |
| Phenyl | Microwave | 5 min | 88 |
| 4-Chlorophenyl | Conventional | 8 h | 74 |
| 4-Chlorophenyl | Microwave | 5.5 min | 90 |
| 4-Methoxyphenyl | Conventional | 9 h | 69 |
| 4-Methoxyphenyl | Microwave | 6 min | 85 |
Data adapted from a study on pyrazole synthesis. rasayanjournal.co.in
Solvent-Free Synthetic Methods
Solvent-free, or solid-state, synthesis represents another advancement in green chemistry, minimizing the use of hazardous organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by using microwave irradiation without a solvent. researchgate.net
The synthesis of bis-pyrazoles has been achieved through a solvent-free microwave-assisted reaction of bis-chalcones and hydrazine hydrate in the presence of neutral alumina. researchgate.net This approach combines the benefits of microwave assistance with a solvent-free environment, leading to efficient and environmentally benign procedures. While specific solvent-free methods for this compound are not prominently detailed, the strategies used for related pyrazolones are applicable. The Knoevenagel condensation of pyrazolin-5-ones with aromatic aldehydes, a key reaction for creating derivatives, has been explored under various conditions, including uncatalyzed reactions at room temperature, which reduces the reliance on harsh solvents and catalysts. mdpi.com
Strategies for Substituted this compound Derivatives
Introduction of Aromatic Aldehyde Moieties
A primary method for functionalizing the pyrazolone ring is through condensation reactions with aromatic aldehydes. The Knoevenagel condensation is frequently employed, where the active methylene group at the C-4 position of the pyrazolone ring reacts with an aldehyde to form an arylidene derivative. mdpi.com This reaction is versatile and can be catalyzed by various agents, including L-proline or ferric chloride, or even proceed without a catalyst under specific solvent conditions. mdpi.com For instance, the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with cinnamaldehydes can be controlled to produce specific stereoisomers based on the choice of solvent. mdpi.com
Another powerful technique is the Vilsmeier-Haack reaction. This allows for the formylation of the pyrazole ring, typically at the C-4 position, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com The resulting pyrazole-4-carbaldehydes are valuable intermediates that can undergo further reactions to introduce a wide range of substituents. mdpi.comekb.eg For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, synthesized via this method, can be condensed with various acetophenone (B1666503) derivatives, active methylene compounds, and hydrazines to create a library of complex pyrazole derivatives. ekb.eg
Table 3: Synthesis of 4-Arylidene Pyrazolone Derivatives via Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrocinnamaldehyde | L-Proline | THF | 24 | 98 |
| 4-Nitrocinnamaldehyde | FeCl₃ | Acetonitrile | 24 | 98 |
| 4-Nitrocinnamaldehyde | NaOAc | Acetic Acid | 2 | 70 |
| 4-Nitrocinnamaldehyde | None | THF | 24 | 93 |
Data from a study on the synthesis of 4-arylallylidenepyrazolone derivatives. mdpi.com
Derivatization via Hydrazine and Hydroxylamine (B1172632) Condensations
Hydrazine and hydroxylamine are crucial reagents for the synthesis and derivatization of pyrazolones, primarily through cyclocondensation reactions with β-dicarbonyl compounds or α,β-unsaturated ketones (chalcones). nih.govresearchgate.net The reaction of a chalcone, such as 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, with a hydrazine derivative like isonicotinic acid hydrazide, leads to the formation of a new dihydropyrazole ring, resulting in a complex molecule with two pyrazole moieties. researchgate.net
These reagents can also be used to transform other heterocyclic systems into pyrazoles or to build new rings onto existing pyrazole scaffolds. For example, treating carbazole (B46965) derivatives with hydrazine hydrate or hydroxylamine hydrochloride affords pyrazolino- and isoxazolo-fused carbazoles, respectively. researchgate.net Similarly, (N'1E, N'3E)-N'1,N'3-bis(benzylidene)malonohydrazide reacts with hydrazine hydrate and hydroxylamine hydrochloride under solvothermal conditions to yield 3,5-bis(substituted)pyrazoles and isoxazoles. nih.gov These reactions highlight the utility of hydrazine and hydroxylamine in creating diverse heterocyclic structures from pyrazolone precursors or their synthetic equivalents. nih.govresearchgate.net
Halogenation Strategies
Halogenated pyrazoles are important synthetic intermediates, and various methods exist for their preparation. beilstein-archives.org A direct and efficient method for halogenating the pyrazole ring is the C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the 4-position. beilstein-archives.orgresearchgate.net This can be achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source in a solvent like DMSO, which also acts as a catalyst. This metal-free protocol is effective for a broad range of substrates, providing moderate to excellent yields of 4-halogenated pyrazoles. beilstein-archives.orgresearchgate.net
Other established strategies for introducing halogens onto the pyrazole ring include:
Electrophilic Halogenation: This is the most common method, but if the C-4 position is unsubstituted, it will be halogenated first. To halogenate other positions like C-3 or C-5, the C-4 position must be blocked. beilstein-archives.org
Dehydroxyhalogenation: This involves converting a hydroxypyrazole (a tautomeric form of a pyrazolone) into a halopyrazole using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).
Sandmeyer Reaction: This method allows for the conversion of an amino group on the pyrazole ring into a halogen via a diazonium salt intermediate. beilstein-archives.org
These halogenation techniques provide essential tools for creating functionalized pyrazole building blocks that can be used in further coupling reactions to synthesize more complex molecules.
Reaction Mechanisms and Transformations of 4,5 Diphenyltetrahydro 3h Pyrazol 3 One Systems
Elucidation of Pyrazolone (B3327878) Formation Mechanisms
The synthesis of the 4,5-diphenyltetrahydro-3H-pyrazol-3-one ring system is typically achieved through the cyclocondensation of a hydrazine (B178648) derivative with a suitable 1,3-dielectrophilic precursor. The most common methods involve the reaction of hydrazines with β-ketoesters or the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines. nih.govbenthamdirect.com The choice of reactants and reaction conditions can significantly influence the regioselectivity and yield of the final product. beilstein-journals.org
One prevalent route involves the condensation of ethyl benzoylacetate (a β-ketoester) with phenylhydrazine (B124118). Another common approach utilizes the reaction between a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and hydrazine hydrate (B1144303), which proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline. benthamdirect.comresearchgate.net
Intermediate Species in Pyrazolone Synthesis
The formation of the pyrazolone ring proceeds through several key intermediate species. In the reaction involving β-ketoesters and hydrazines, a hydrazone is initially formed. nih.gov This hydrazone intermediate then undergoes an intramolecular condensation to form a 5-hydroxypyrazoline. nih.gov Subsequent dehydration of this intermediate leads to the formation of the more stable pyrazolone ring.
Alternatively, when α,β-unsaturated ketones (chalcones) are used as precursors, the reaction with hydrazine typically begins with a Michael addition of the hydrazine to the β-carbon of the chalcone. nih.gov This addition forms a hydrazone-enolate intermediate, which then cyclizes to a pyrazoline intermediate. researchgate.net Oxidation or tautomerization of this pyrazoline yields the final pyrazolone product. For example, the reaction of chalcone derivatives with phenylhydrazine results in the formation of 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives. researchgate.net
A plausible mechanism for the synthesis of pyrazoles from enaminones involves the initial transamination of the C-N bond with hydrazine to form a key intermediate, which then undergoes intramolecular condensation to form the pyrazole (B372694) ring. rsc.org
Table 1: Key Intermediates in Pyrazolone Synthesis
| Precursor Type | Key Intermediate(s) | Subsequent Step |
|---|---|---|
| β-Ketoester | Hydrazone, 5-Hydroxypyrazoline | Intramolecular Condensation, Dehydration |
| Chalcone (α,β-Unsaturated Ketone) | Hydrazone-enolate, Pyrazoline | Cyclization, Oxidation/Tautomerization |
| Enaminone | Transaminated Hydrazine Adduct | Intramolecular Condensation |
Rearrangement Pathways
Rearrangement reactions can occur during or after the initial cyclization, leading to different isomeric products. In syntheses involving multicomponent reactions, the initial adducts can undergo rearrangements before the final pyrazolone is formed. rsc.org For instance, cascade reactions involving α-diazoesters and ynones can proceed through a sequence of [3+2] cycloaddition, a 1,5-ester shift, a 1,3-H shift, and N-H insertion to yield substituted pyrazoles. researchgate.net
In some cases, the pyrazolone ring itself can open and re-close, particularly under basic conditions, leading to different substitution patterns on the final heterocyclic ring. mdpi.com The stability of the aromatic pyrazole system often drives these rearrangement processes. nih.gov
Heterocyclic Transformations Involving the Tetrahydropyrazolone Core
The this compound core is not merely a synthetic endpoint but also a versatile platform for constructing more complex heterocyclic systems. The presence of the reactive ketone group, the N-H bond, and the activated methylene (B1212753) group at the C4 position allows for a variety of chemical transformations.
Annulation Reactions for Fused Heterocycles (e.g., Pyrazoloquinolines)
Annulation, or ring-forming, reactions are a powerful strategy for building fused heterocyclic systems from the pyrazolone core. These reactions expand the molecular complexity and are crucial for creating novel scaffolds for drug discovery and materials science.
One notable example is the synthesis of pyrazolo[3,4-b]quinolines. This can be achieved through reactions of 5-chloropyrazoles (derived from pyrazolones) with aromatic amines. mdpi.com Another approach involves the reaction of pyrazolones with o-aminobenzaldehydes. In some instances, the pyrazolone ring can open and subsequently cyclize with another component to form the quinoline (B57606) ring system. mdpi.com Palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates has also been reported for the synthesis of pyrazolone-fused cinnolines. researchgate.net
Ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes represents another efficient method for synthesizing fused systems like pyrazolo[5,1-a]isoquinolines. researchgate.net
Table 2: Examples of Annulation Reactions for Fused Heterocycles
| Reactants | Fused Heterocycle Product | Reaction Type |
|---|---|---|
| 5-Chloropyrazole + Aromatic Amine | Pyrazolo[3,4-b]quinoline | Condensation/Cyclization |
| Pyrazol-3-one + Substituted Allenoate | Pyrazolo[1,2-a]cinnoline | Palladium-catalyzed [4+2] Annulation |
| Pyrazole derivative + Alkyne | Pyrazolo[5,1-a]isoquinoline | Ruthenium(II)-catalyzed Annulation |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, the resulting pyrazolone system can also participate in further cycloaddition reactions to create more elaborate structures. researchgate.nettandfonline.com These reactions typically involve the generation of a dipole from the pyrazolone or a reaction partner, which then reacts with a dipolarophile.
For instance, nitrile imines, generated in situ, can react with alkenes or alkynes in a 1,3-dipolar cycloaddition to form pyrazoline or pyrazole rings, respectively. nih.govtandfonline.com Unsaturated pyrazolones can undergo [3+2] annulation reactions with γ-substituted allenoates to afford spirocyclopentene-pyrazolones. researchgate.net Furthermore, a [4+1] annulation process mediated by phosphine (B1218219) has been developed for the enantioselective synthesis of spiropyrazolones from allenoate-derived acetates and pyrazolones. researchgate.net
Photochemical Transformations to Other Heterocyclic Systems
Photochemistry offers unique pathways for transforming heterocyclic compounds, often leading to products that are inaccessible through thermal reactions. The pyrazolone ring system can undergo various photochemical transformations, including rearrangements and ring contractions.
Irradiation of pyrazole derivatives can lead to isomerization and the formation of other heterocyclic systems, such as imidazoles. researchgate.net Studies on terarylenes containing a pyrazole fragment have shown that UV irradiation can induce a contraction of an associated pyranone ring, proceeding through an excited-state intramolecular proton transfer (ESIPT) to form α-hydroxy-1,2-diketones. nih.govsemanticscholar.org While direct 6π-electrocyclization of the pyrazole-containing hexatriene system was not observed in these specific cases, it remains a potential photochemical pathway for other substituted pyrazoles. nih.govsemanticscholar.org
In related systems like tetrazolones, photoexcitation leads to the extrusion of molecular nitrogen, forming a triplet biradical intermediate which can then rearrange to form different heterocyclic structures like pyrimidinones. mdpi.com The general photochemical reactivity of carbonyl groups, such as the one present in the pyrazolone ring, includes reductions and fragmentations via Norrish Type I or Type II reactions, which can initiate further transformations. nih.gov
Oxidation and Reduction Pathways
The chemical reactivity of the this compound scaffold is characterized by its susceptibility to both oxidation and reduction reactions. These transformations are crucial for the synthesis of related heterocyclic systems, such as pyrazoles, and for the generation of chiral pyrazolidinones. The pathways of these reactions are influenced by the choice of reagents, catalysts, and reaction conditions.
The oxidation of pyrazoline rings to their corresponding aromatic pyrazole counterparts is a fundamental transformation in heterocyclic chemistry. This process, often referred to as oxidative aromatization, can be achieved using a variety of oxidizing agents. Among these, molecular oxygen from the air presents a convenient and sustainable oxidant.
The aerial oxidation of pyrazolines typically proceeds via a dehydrogenation mechanism, leading to the formation of a more thermodynamically stable aromatic pyrazole ring. The general mechanism involves the loss of hydrogen atoms from the C4 and C5 positions of the pyrazoline ring, resulting in the formation of a C4-C5 double bond and subsequent aromatization. This process can be facilitated by the presence of a catalyst, often involving transition metals, or can occur under thermal or photochemical conditions. In some systems, such as derivatives of 4-aminoantipyrine, aerial oxidation has been observed to functionalize substituents on the pyrazolone ring, for instance, oxidizing a methyl group to an aldehyde.
While direct studies on the aerial oxidation of this compound are not extensively detailed, the general reactivity of pyrazolines suggests that it would likely convert to 4,5-diphenyl-1H-pyrazol-3(2H)-one. The reaction is synthetically valuable as it provides a route to pyrazole derivatives, which are common structural motifs in pharmaceuticals and agrochemicals. The efficiency of aerial oxidation can be influenced by factors such as solvent, temperature, and the presence of radical initiators or metal catalysts. More aggressive oxidizing agents, including halogens (e.g., bromine), peroxides, or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also commonly employed to ensure complete and rapid conversion of pyrazolines to pyrazoles.
| Oxidizing Agent/System | General Conditions | Notes |
|---|---|---|
| Air / O2 | Heating in a suitable solvent, often with a metal catalyst (e.g., Cu, Co, Fe) | Considered a "green" oxidation method. |
| Bromine (Br2) | In situ or as a reagent, mild conditions | Effective for a wide variety of pyrazolines. acs.org |
| DMSO / O2 | Heating in Dimethyl sulfoxide | A benign oxidation protocol. acs.orgresearchgate.net |
| DDQ | Stoichiometric amounts, mild conditions | A powerful dehydrogenating agent. |
| Electrochemical Oxidation | Carbon-based electrodes, often with a mediator (e.g., NaCl) | A sustainable alternative to chemical oxidants. nih.gov |
While the oxidation of the pyrazoline core leads to aromatization, its reduction offers a pathway to chiral pyrazolidinones, which are valuable building blocks in asymmetric synthesis. The focus of such reductions is often on the C4-C5 double bond of the corresponding unsaturated pyrazolone (pyrazol-5-one), which exists in tautomeric equilibrium with the pyrazolin-3-one form. The asymmetric hydrogenation of these unsaturated precursors provides stereocontrolled access to substituted pyrazolidinones.
In systems analogous to 4,5-diphenyl-1H-pyrazol-3(2H)-one, particularly fluorinated aromatic pyrazol-5-ols, palladium-catalyzed asymmetric hydrogenation has proven highly effective. This methodology allows for the synthesis of a variety of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with excellent enantioselectivities (up to 96% ee). The reaction mechanism is believed to involve the tautomerization of the pyrazol-5-ol to its more reactive pyrazolin-5-one tautomer, which is then hydrogenated on the chiral palladium catalyst complex. A Brønsted acid is often used to promote this crucial tautomerization step.
The success of these reactions hinges on the selection of the chiral ligand complexed to the palladium catalyst. The ligand creates a chiral environment that directs the approach of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. This method represents a powerful, atom-economical approach to generating optically active pyrazolidinones, which are key components in various pharmaceutically active compounds.
| Substrate Type | Catalyst System | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Fluorinated Aromatic Pyrazol-5-ols | Palladium catalyst with chiral ligand | 2,5-Disubstituted Pyrazolidinones | Up to 96% |
| Fluorinated Aromatic Pyrazol-5-ols | Palladium catalyst with chiral ligand | 2,4,5-Trisubstituted Pyrazolidinones | Up to 95% |
Regioselectivity and Stereoselectivity in Reactions
Controlling the regiochemistry and stereochemistry of reactions involving the pyrazolone ring is paramount for the synthesis of specific, well-defined molecular architectures. This control is essential for creating compounds with desired biological activities or chemical properties.
The synthesis of the this compound ring system and its derivatives often relies on cycloaddition reactions, most notably the [3+2] cycloaddition (or 1,3-dipolar cycloaddition). In this reaction, a 1,3-dipole (such as a nitrile imine or a diazoalkane) reacts with a dipolarophile (an alkene or alkyne). The regioselectivity of this reaction—that is, the orientation in which the dipole adds across the double or triple bond—determines the substitution pattern of the resulting heterocyclic ring.
For the synthesis of a 4,5-disubstituted pyrazoline, the reaction between a substituted alkene (dipolarophile) and a 1,3-dipole must be controlled to yield the desired regioisomer. For example, the reaction of a nitrile imine with an enaminone can lead to the formation of tetrasubstituted pyrazoles with high regioselectivity. mdpi.com The outcome is governed by a combination of electronic and steric factors of the reactants. Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and rationalize the observed regioselectivity by analyzing the energies of the possible transition states. rsc.org
Furthermore, reaction conditions can play a critical role in directing the regiochemical outcome. In the synthesis of 4,5-disubstituted N-phenylpyrazoles from β-enamino diketones and phenylhydrazine, the choice of solvent was found to control the final regioisomer. colab.ws Protic solvents favored the formation of one isomer, while aprotic solvents predominantly yielded the other. colab.ws This highlights the importance of the reaction environment in modulating the reactivity and selectivity of the intermediates.
Once the pyrazolone ring is formed, subsequent reactions can introduce new stereocenters or modify existing ones. Achieving high stereochemical control in these transformations is a significant area of research. This includes the derivatization at the C4 position and the reduction of the pyrazolone ring.
Asymmetric derivatization of the C4 position of pyrazolones is a common strategy to introduce chirality. This position is nucleophilic and can react with various electrophiles. Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral squaramide or thiourea (B124793) catalysts can mediate the enantioselective Michael addition of pyrazolones to electrophiles like β,γ-unsaturated α-ketoesters or nitroalkenes, creating a chiral center at C4 with high enantioselectivity (up to 96% ee). researchgate.netrsc.org Similarly, asymmetric α-amination reactions using a chiral gadolinium(III) complex as a catalyst can install a nitrogen substituent at the C4 position, creating a chiral quaternary center with excellent enantioselectivity (up to 97% ee). nih.gov
The stereochemical outcome of reduction reactions, as discussed in section 3.3.2, is also a critical aspect of stereocontrol. The use of chiral catalysts in the hydrogenation of pyrazol-5-ones ensures that the two hydrogen atoms are added to a specific face of the C4-C5 double bond, resulting in the formation of a chiral pyrazolidinone with high enantiopurity. This control over both derivatization and reduction pathways allows for the synthesis of a diverse range of structurally complex and stereochemically defined pyrazolone and pyrazolidinone derivatives.
Structural Analysis and Elucidation of 4,5 Diphenyltetrahydro 3h Pyrazol 3 One
Tautomerism Studies of Pyrazolone (B3327878) Rings
Pyrazolone compounds are known for their ability to exist in different tautomeric forms, a phenomenon of significant interest in chemistry. researchgate.net For pyrazolones, three primary tautomers are possible: the NH form (amide), the OH form (aromatic phenol-like), and the CH form (a methylene-containing structure). researchgate.netmdpi.com
The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net In nonpolar solvents like CDCl₃, some pyrazolone derivatives exist predominantly as dimeric units of the OH-tautomer, stabilized by intermolecular hydrogen bonds. mdpi.comnih.gov In contrast, in polar solvents like DMSO-d₆, these compounds are more likely to exist as monomers. mdpi.comnih.gov The study of tautomerism is crucial as the dominant form dictates the compound's chemical reactivity and biological interactions. jocpr.com X-ray analysis of related compounds has confirmed that the OH-tautomer can be the dominant form in the solid state, forming dimers through hydrogen bonding. mdpi.comresearchgate.net
Lactam-Lactim Tautomerism
Lactam-lactim tautomerism is a form of keto-enol tautomerism specific to cyclic amide structures, known as lactams. In the context of 4,5-Diphenyltetrahydro-3H-pyrazol-3-one, the lactam form is the primary structure, featuring a carbonyl group (C=O) at the 3-position of the pyrazolidine (B1218672) ring. This can undergo a proton transfer to the oxygen atom, resulting in the formation of the lactim tautomer, which contains a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N) within the ring.
The equilibrium between the lactam and lactim forms is significantly influenced by the electronic nature of the substituents on the pyrazolone ring and the surrounding solvent environment. For pyrazolone derivatives in general, the lactam form is often the more stable tautomer. mdpi.com Studies on related pyrazolone systems have shown that the presence of aryl substituents can affect the tautomeric preference.
The position of this equilibrium can be probed using various spectroscopic methods. For instance, in the infrared (IR) spectrum, the lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band and a C=N stretching band.
Imino-Enamine Tautomerism
Another significant tautomeric equilibrium at play in pyrazolone systems is the imino-enamine tautomerism. For this compound, the imino form corresponds to the lactim tautomer, which contains a C=N double bond (an imine functionality) within the heterocyclic ring. This can rearrange to an enamine tautomer, characterized by a C=C double bond adjacent to a nitrogen atom.
The stability of the imine versus the enamine tautomer is dependent on the substitution pattern of the pyrazolone ring. The presence of bulky phenyl groups at the 4 and 5 positions of the tetrahydro-pyrazolone ring in this compound would sterically and electronically influence this equilibrium. Kinetic and thermodynamic control during the synthesis of such derivatives can also favor one tautomer over the other.
Spectroscopic and Computational Approaches to Tautomeric Equilibria
The precise determination of the dominant tautomeric form and the position of the tautomeric equilibria for this compound necessitates a multi-faceted approach combining spectroscopic analysis and computational chemistry.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of protons and carbons in the vicinity of the tautomeric functional groups will differ significantly. For example, the proton attached to the nitrogen in the lactam form will have a different chemical shift compared to the hydroxyl proton in the lactim form. Similarly, the 13C chemical shift of the carbonyl carbon in the lactam will be distinct from the carbon of the C-OH group in the lactim.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the presence of specific functional groups. The lactam form is characterized by a strong carbonyl (C=O) absorption band, typically in the range of 1650-1700 cm-1. The lactim form, on the other hand, would show a characteristic O-H stretching vibration (around 3200-3600 cm-1) and a C=N stretching vibration (around 1600-1650 cm-1).
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the different tautomers are expected to vary. The lactam and lactim forms have different chromophoric systems, leading to distinct absorption maxima.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely employed to predict the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to determine the most stable form and estimate the equilibrium constant for the tautomeric interconversion. nih.gov These calculations can also provide theoretical vibrational frequencies and NMR chemical shifts that can be compared with experimental data to support the assignment of the observed tautomers.
The following table summarizes the expected spectroscopic features that can be used to differentiate between the lactam and lactim tautomers of this compound.
| Tautomer | Key Functional Group | Expected 1H NMR Signal | Expected 13C NMR Signal | Expected IR Absorption Band (cm-1) |
| Lactam | Carbonyl (C=O) | N-H proton | Carbonyl carbon (δ ~170-180 ppm) | C=O stretch (~1650-1700) |
| Lactim | Hydroxyl (-OH) | O-H proton | C-OH carbon (δ ~150-160 ppm) | O-H stretch (~3200-3600), C=N stretch (~1600-1650) |
Theoretical and Computational Studies of 4,5 Diphenyltetrahydro 3h Pyrazol 3 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Among these methods, Density Functional Theory (DFT) has become a particularly valuable tool for studying pyrazole (B372694) derivatives and related heterocyclic compounds due to its balance of computational cost and accuracy. frontiersin.orgnih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to pyrazole and pyrazoline derivatives to optimize their molecular geometries and predict spectroscopic and reactivity parameters. nih.govresearchgate.net The core principle of DFT is that all ground-state properties of a system can be determined from its electron density. youtube.com
In practice, DFT calculations are performed using specific functionals, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. nih.govresearchgate.netresearchgate.net For 4,5-Diphenyltetrahydro-3H-pyrazol-3-one, DFT would be employed to determine its most stable three-dimensional structure by finding the minimum energy geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net Such calculations on related pyrazoline structures have shown excellent agreement with experimental data obtained from X-ray diffraction. researchgate.net
Calculation of Electronic Descriptors (HOMO, LUMO, Energy Gap, Dipole Moment, Electronegativity, Hardness, Softness, Electrophilicity Index)
Once the geometry of this compound is optimized, DFT is used to calculate a suite of electronic descriptors that are crucial for interpreting its chemical behavior. These descriptors are derived from the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.netresearchgate.net
Other global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity. These parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov
Below is a table defining these key electronic descriptors that would be calculated for this compound.
| Descriptor | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. nih.gov |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. nih.gov |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net |
| Dipole Moment | µ | - | Measures the overall polarity of the molecule arising from its charge distribution. researchgate.net |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Represents the ability of the molecule to attract electrons. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates the molecule's polarizability. nih.gov |
| Electrophilicity Index | ω | χ²/2η | A measure of the energy stabilization when the molecule accepts electrons from the environment. nih.gov |
Mechanistic Investigations through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions, including those induced by light. dntb.gov.ua For this compound, these methods can be used to map potential reaction pathways, identify transient intermediates, and calculate the energetics that govern reaction feasibility and rates.
Photochemical Reaction Pathways
The absorption of UV light can promote this compound to an electronically excited state, opening up various photochemical reaction pathways. researchgate.net Computational studies, often using Time-Dependent DFT (TD-DFT), can model these excited states and explore their subsequent transformations. researchgate.netresearchgate.net
Studies on structurally similar 2-pyrazolines suggest that photochemical reactions can proceed through an electron-transfer mechanism. researchgate.net Upon excitation, the molecule may form a radical cation intermediate, which can then undergo further steps like proton transfer or elimination to yield a final product. For example, the photooxidation of some pyrazolines leads to the formation of the corresponding pyrazole via dehydrogenation. researchgate.net Another potential pathway, observed in other heterocyclic systems, involves ring-opening reactions, which may proceed through conical intersections—points where different electronic states have the same energy, facilitating rapid, non-radiative transitions back to the ground state of a new isomeric structure. researchgate.net
Reaction Energetics and Transition State Analysis
Understanding a chemical reaction requires a detailed map of its potential energy surface. Computational chemistry allows for the precise calculation of the energies of reactants, products, and the transition states that connect them. nih.gov A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point, acting as a bottleneck for the reaction. nih.gov
By locating the transition state structure for a proposed reaction of this compound, its activation energy (the energy barrier that must be overcome) can be determined. This value is critical for predicting the reaction rate. This type of analysis can differentiate between competing mechanistic pathways by comparing their respective activation barriers, with the lowest-energy path being the most favorable. nih.gov
Conformational Analysis and Stability Predictions
Molecules with single bonds and non-aromatic rings, such as this compound, are flexible and can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. mdpi.comresearchgate.net
For this compound, the analysis would focus on the puckering of the five-membered tetrahydro-pyrazole ring and the possible orientations (e.g., axial or equatorial) of the two phenyl substituents at the C4 and C5 positions. Computational methods can systematically explore the potential energy surface to locate all energy minima, which correspond to stable conformers. researchgate.net Studies on similar heterocyclic systems often use DFT or molecular mechanics to optimize the geometry of various conformers and calculate their relative energies. mdpi.commdpi.com The results of such an analysis would predict the predominant shape of the molecule in a given environment and provide insight into how its conformation might influence its reactivity and biological interactions.
Chemical Applications and Advanced Functionalization of 4,5 Diphenyltetrahydro 3h Pyrazol 3 One Frameworks
Role in Material Science (e.g., Corrosion Inhibition)
The pyrazole (B372694) and pyrazolone (B3327878) core structures are recognized for their utility in material science, most notably as corrosion inhibitors for metals in acidic environments. rsc.org These organic compounds are effective because they can adsorb onto the metal surface, forming a protective film that mitigates the corrosive action of the surrounding medium. rsc.orgicrc.ac.ir The effectiveness of these inhibitors is largely attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their aromatic systems, which facilitate strong adsorption onto metal surfaces. icrc.ac.ir
Studies on various diphenylpyrazole derivatives have demonstrated significant potential in preventing the corrosion of mild steel. For instance, research on 5-amino-1,3-diphenylpyrazole and 5-hydroxy-1,3-diphenylpyrazole in a 1 M hydrochloric acid (HCl) solution revealed high inhibition efficiencies. icrc.ac.iricrc.ac.ir The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, suggesting a mechanism that involves both physical (physisorption) and chemical (chemisorption) interactions. icrc.ac.ir
A synthesized pyrazole derivative, (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, also showed remarkable performance as a mixed-type inhibitor for mild steel in 1 M HCl, achieving an efficiency of 91.5% at a concentration of 10⁻³ mol/L. bohrium.com The presence of nitrogen and oxygen atoms in these molecules is thought to be a key factor in their ability to interact strongly with the metal surface. icrc.ac.ir
While specific data for 4,5-diphenyltetrahydro-3H-pyrazol-3-one is not extensively detailed in current literature, the performance of structurally similar diphenylpyrazole derivatives strongly suggests its potential as an effective corrosion inhibitor. The diphenyl substitution pattern, combined with the pyrazolone core, provides the necessary electronic and structural features for strong adsorption and the formation of a protective barrier on metal surfaces.
| Compound | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5-amino-1,3-diphenylpyrazole | 0.5 mM | 94.7 | icrc.ac.iricrc.ac.ir |
| 5-hydroxy-1,3-diphenylpyrazole | 0.5 mM | 86.4 | icrc.ac.iricrc.ac.ir |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | 10⁻³ mol/L | 91.5 | bohrium.com |
Strategic Derivatization for Enhanced Chemical Functionality
The pyrazolone framework is a valuable platform for synthetic modification. The C4 position of the pyrazolone ring is particularly nucleophilic, making it susceptible to attack by various electrophilic reagents. rsc.org This reactivity has been exploited to construct a wide array of novel pyrazolone derivatives with enhanced functionalities.
The modification of pyrazole and pyrazolone derivatives to create fluorescent probes is an active area of research, with applications in bioimaging and chemical sensing. nih.gov By introducing chromophoric and fluorophoric groups into the pyrazolone structure, scientists can develop molecules that exhibit changes in their spectroscopic properties in response to specific analytes or environmental conditions. nih.gov
For example, novel fluorescent "turn on" probes based on a pyrazolone and thiosemicarbazide (B42300) conjugate have been synthesized for the selective detection of indium ions (In³⁺). rsc.orgrsc.org These probes show a significant enhancement in fluorescence intensity upon binding with In³⁺, allowing for sensitive and selective detection. rsc.orgrsc.org The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT), which can be modulated by the binding of a target ion. nih.gov
Another approach involves creating pyrazole-porphyrin conjugates. These molecules have been investigated for their ability to detect various metal ions through changes in their absorption and emission spectra. acs.org The synthetic versatility of the pyrazolone core allows for the attachment of complex chromophores like porphyrins, leading to sophisticated sensory molecules. acs.org The development of these probes highlights the potential of the this compound framework as a building block for new spectroscopic tools.
| Probe Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Pyrazolone-Thiosemicarbazide Conjugate | In³⁺ | Fluorescence "Turn-On" | High selectivity and specificity for indium ions. | rsc.orgrsc.org |
| Pyrazoline-BODIPY Conjugate | Solvent Polarity / Sulfite | Intramolecular Charge Transfer (ICT) | Exhibits solvatofluorochromism and detects sulfite. | nih.gov |
| Pyrazole-Porphyrin Conjugate | Metal Ions (e.g., Zn²⁺, Cu²⁺, Ag⁺) | Changes in Emission Spectra | Ratiometric detection capabilities. | acs.org |
The development of asymmetric methods to create chiral pyrazolone derivatives is of significant interest due to the prevalence of these structures in pharmaceuticals and bioactive molecules. acs.orgbenthamdirect.com Creating a stereogenic center at the C4 position of the pyrazolone ring is a key strategy in asymmetric synthesis. thieme-connect.com
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of pyrazolones. benthamdirect.com Chiral catalysts, such as squaramides and primary amine-Brønsted acid composites, have been successfully employed in reactions like Michael additions to produce pyrazolone derivatives with high enantioselectivity. rsc.orgresearchgate.net These reactions allow for the construction of complex molecules with precise control over their three-dimensional structure. rsc.org
The synthesis of molecules with multiple stereogenic elements, including both central and axial chirality, represents a significant challenge in chemistry. rsc.org Recent advancements have demonstrated the organocatalytic asymmetric synthesis of C4-alkenyl substituted pyrazolone derivatives that possess multiple stereoelements, achieving excellent diastereoselectivity and enantioselectivity. rsc.org These strategies underscore the potential for converting the prochiral this compound into valuable chiral building blocks for drug discovery and development.
Development as Components in Catalytic Systems
Beyond being targets of asymmetric synthesis, chiral pyrazolone derivatives themselves can serve as components in catalytic systems. The field of organocatalysis often utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. benthamdirect.com
The inherent structural features of pyrazolones, combined with strategically introduced chiral moieties, can lead to effective organocatalysts. For example, the development of chiral spiro-cyclic pyrazolones is a recognized goal in the synthesis of natural products and pharmaceuticals. benthamdirect.com Organocatalytic transformations of unsaturated pyrazolones can lead to the formation of these complex spiro-cyclic structures. researchgate.net
Furthermore, research into organocatalytic acyl transfer reactions of 1,3-diketones has been applied to the synthesis of pyrazolone derivatives, showcasing the integration of pyrazolone synthesis within broader catalytic methodologies. southasiacommons.net The ability to readily functionalize the pyrazolone core allows for the fine-tuning of catalyst properties, potentially leading to new and more efficient catalytic systems for a variety of chemical transformations. The this compound framework, with its potential for chiral derivatization, is a promising candidate for the development of novel organocatalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
